SAR-20347

Catalog No.
S542453
CAS No.
M.F
C21H18ClFN4O4
M. Wt
444.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SAR-20347

Product Name

SAR-20347

IUPAC Name

2-(2-chloro-6-fluorophenyl)-5-[4-(morpholine-4-carbonyl)anilino]-1,3-oxazole-4-carboxamide

Molecular Formula

C21H18ClFN4O4

Molecular Weight

444.8 g/mol

InChI

InChI=1S/C21H18ClFN4O4/c22-14-2-1-3-15(23)16(14)19-26-17(18(24)28)20(31-19)25-13-6-4-12(5-7-13)21(29)27-8-10-30-11-9-27/h1-7,25H,8-11H2,(H2,24,28)

InChI Key

HEDPDFHTQKEORT-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)NC3=C(N=C(O3)C4=C(C=CC=C4Cl)F)C(=O)N

solubility

Soluble in DMSO

Synonyms

SAR-20347; SAR 20347; SAR20347.

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)NC3=C(N=C(O3)C4=C(C=CC=C4Cl)F)C(=O)N

The exact mass of the compound 2-(2-Chloro-6-fluorophenyl)-5-((4-(morpholine-4-carbonyl)phenyl)amino)oxazole-4-carboxamide is 444.1001 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

SAR-20347 (CAS 1450881-55-6) is a targeted, orally active small molecule kinase inhibitor characterized by its precise dual targeting of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1). Unlike first-generation pan-JAK inhibitors that broadly suppress immune function, SAR-20347 is specifically engineered to modulate the IL-12/IL-23 and IL-22 inflammatory axes without heavily impacting JAK2 or JAK3 [1]. For procurement teams and research directors, this compound represents a critical benchmark material for autoimmune disease modeling, offering a documented DMSO solubility of 89 mg/mL and a highly reproducible pharmacokinetic profile that ensures consistent performance across both cell-free assays and complex in vivo systems .

Generic substitution with legacy pan-JAK inhibitors (such as tofacitinib or ruxolitinib) introduces significant off-target confounding variables, particularly through unwanted JAK2 and JAK3 suppression, which complicates data interpretation in targeted cytokine assays [1]. Conversely, utilizing strictly selective, pure TYK2 inhibitors often fails to fully suppress complex inflammatory cascades, as critical pathways like the Th17 network require simultaneous JAK1 blockade for complete inhibition [1]. SAR-20347 overcomes both limitations by providing a calibrated dual TYK2/JAK1 inhibition profile, making it a critical selection for laboratories requiring robust, multi-pathway suppression without broad-spectrum toxicity .

Enhanced TYK2 Biochemical Selectivity vs. First-Generation Pan-JAK Inhibitors

In competitive binding assays, SAR-20347 demonstrates a highly potent and selective inhibition profile for TYK2 compared to the pan-JAK inhibitor tofacitinib. While tofacitinib broadly targets the JAK family with moderate TYK2 affinity, SAR-20347 achieves a markedly lower IC50 for TYK2, establishing a 41- to 73-fold selectivity window over other JAK family members [1]. This distinct selectivity profile makes it an essential reference standard for targeted immune pathway modulation .

Evidence DimensionTYK2 Kinase Inhibition (IC50)
Target Compound Data13 nM (TR-FRET assay) / 0.6 nM (33P-ATP assay)
Comparator Or BaselineTofacitinib (IC50 = 78 nM)
Quantified Difference6-fold to 130-fold greater TYK2 potency depending on assay format, with 41-73x selectivity over JAK2/JAK3
ConditionsCell-free biochemical kinase assays (TR-FRET and 33P-ATP competitive binding)

Procurement teams sourcing kinase inhibitors for specific IL-12/IL-23 pathway assays must select SAR-20347 to avoid the confounding JAK2/JAK3 off-target effects inherent to legacy pan-JAK inhibitors.

Greater In Vivo Pathogenesis Suppression via Dual TYK2/JAK1 Targeting

For complex autoimmune models, isolated TYK2 inhibition is often insufficient. SAR-20347's deliberate dual targeting of TYK2 and JAK1 provides quantifiably greater suppression of the IL-22 and IL-23/IL-17 axes compared to genetic TYK2 ablation alone. In imiquimod-induced dermatitis models, SAR-20347 administration completely interrupted the psoriatic cascade, outperforming the baseline disease reduction seen in TYK2 mutant control models[1].

Evidence DimensionReduction of Psoriasis-like Disease Pathology
Target Compound DataStriking decrease in keratinocyte activation and pro-inflammatory cytokines (50 mg/kg dosing)
Comparator Or BaselineTYK2 mutant (knockout) mice baseline
Quantified DifferencePharmacological dual inhibition (TYK2/JAK1) proved more effective at reducing disease severity than isolated TYK2 genetic ablation
ConditionsImiquimod-induced psoriasis-like dermatitis murine model

Researchers developing advanced psoriasis or dermatitis models should procure SAR-20347 rather than highly specific TYK2-only inhibitors to ensure complete blockade of the synergistic inflammatory cytokine network.

High DMSO Solubility and Standardized Formulation Compatibility

A major bottleneck in procuring kinase inhibitors for in vivo studies is poor aqueous and solvent solubility, leading to inconsistent dosing. SAR-20347 demonstrates high solubility in DMSO, reaching up to 89 mg/mL (200.07 mM), which far exceeds the handling thresholds required for standard high-throughput screening libraries . Furthermore, it is fully compatible with standardized in vivo formulation protocols utilizing PEG300 and Tween80, ensuring clear, reproducible working solutions without precipitation.

Evidence DimensionStock Solution Solubility and Stability
Target Compound Data89 mg/mL (200.07 mM) in DMSO
Comparator Or BaselineStandard lipophilic kinase inhibitor baseline (<20 mg/mL)
Quantified Difference>4-fold higher solubility compared to typical poorly-soluble small molecule inhibitors
ConditionsIn vitro batch formulation (DMSO stock, PEG300/Tween80/ddH2O working solution)

Laboratory procurement teams should prioritize SAR-20347 to minimize formulation failures and ensure reproducible dosing in both high-throughput in vitro assays and complex in vivo models.

Reproducible In Vivo Cytokine Suppression for Assay Standardization

When establishing baseline controls for in vivo pharmacodynamic assays, lot-to-lot reproducibility and predictable target engagement are paramount. SAR-20347 provides a highly reliable quantitative benchmark for systemic cytokine suppression, consistently blocking IL-12-mediated STAT4 phosphorylation[1]. When administered orally, it achieves a 91% abrogation of serum IFN-γ production compared to vehicle-treated controls [1]. This predictable, dose-dependent response makes it a robust reference standard compared to less stable experimental analogs.

Evidence DimensionSystemic IFN-γ Production
Target Compound Data91% inhibition of serum IFN-γ (at 60 mg/kg dosing)
Comparator Or BaselineVehicle-treated control baseline
Quantified Difference91% absolute reduction in systemic inflammatory marker
ConditionsIn vivo murine model, oral gavage dosing

Procurement managers sourcing reference standards for immunology panels should select SAR-20347 to guarantee a reproducible, high-magnitude positive control for STAT4/IFN-γ pathway inhibition.

Preclinical Modeling of Th17-Driven Autoimmune Pathologies

Because SAR-20347 effectively blocks both TYK2 and JAK1, it is a highly effective procurement choice for laboratories developing in vivo models of psoriasis, rheumatoid arthritis, and inflammatory bowel disease. Its dual-action profile completely interrupts the IL-22 and IL-23/IL-17 cascades, providing a more accurate pharmacological benchmark than isolated TYK2 knockouts[1].

High-Throughput Kinase Selectivity Profiling

In commercial assay development, SAR-20347 serves as a critical reference standard for calibrating TR-FRET and 33P-ATP competitive binding panels. Its well-documented 41- to 73-fold selectivity for TYK2 over JAK2/JAK3 allows assay developers to validate the specificity of next-generation kinase inhibitors against a known, highly selective baseline[1].

Standardized Formulation Development for Lipophilic Small Molecules

Due to its high DMSO solubility (89 mg/mL) and validated compatibility with PEG300/Tween80 vehicle systems, SAR-20347 is highly recommended for formulation optimization studies. It acts as a reliable, processable positive control for testing the in vivo delivery and bioavailability of complex, lipophilic small-molecule APIs .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

444.1000609 g/mol

Monoisotopic Mass

444.1000609 g/mol

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Works MG, Yin F, Yin CC, Yiu Y, Shew K, Tran TT, Dunlap N, Lam J, Mitchell T,

Explore Compound Types